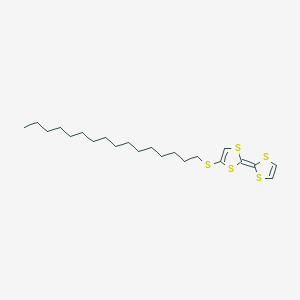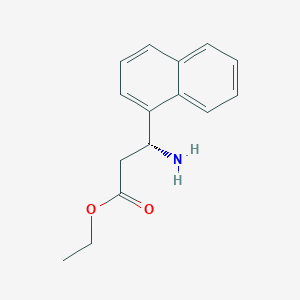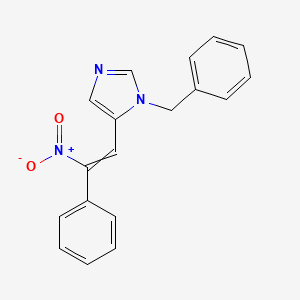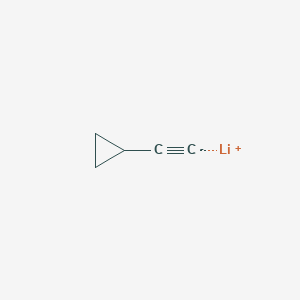
2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole is a compound belonging to the class of dithiolylidene derivatives
準備方法
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole typically involves the reaction of 1,3-dithiol-2-thione with hexadecylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
化学反応の分析
2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound with iodine can lead to the formation of a disulfide derivative .
科学的研究の応用
2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules with interesting electronic properties. In biology, it has been investigated for its potential as an antioxidant due to its ability to scavenge free radicals. In medicine, it has been explored for its potential use in drug delivery systems. In industry, it is used in the production of conductive polymers and materials for organic electronics .
作用機序
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole involves its ability to interact with various molecular targets and pathways. The compound can undergo redox reactions, which allow it to act as an electron donor or acceptor. This property is crucial for its applications in organic electronics and materials science. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
類似化合物との比較
2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole can be compared with other similar compounds, such as 2,5-bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene and its bis(alkylthio) derivatives this compound is unique due to its specific substitution pattern, which imparts distinct properties and reactivity .
特性
CAS番号 |
175696-51-2 |
|---|---|
分子式 |
C22H36S5 |
分子量 |
460.9 g/mol |
IUPAC名 |
2-(1,3-dithiol-2-ylidene)-4-hexadecylsulfanyl-1,3-dithiole |
InChI |
InChI=1S/C22H36S5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-20-19-26-22(27-20)21-24-17-18-25-21/h17-19H,2-16H2,1H3 |
InChIキー |
KBJVPJKOMVTXSO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCSC1=CSC(=C2SC=CS2)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea](/img/structure/B12567031.png)


![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)


![[(1,2-Dichloroethenyl)tellanyl]benzene](/img/structure/B12567054.png)
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12567060.png)
![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)

![6,7,8-Trifluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12567069.png)

![4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine](/img/structure/B12567080.png)
![2,2'-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12567092.png)
